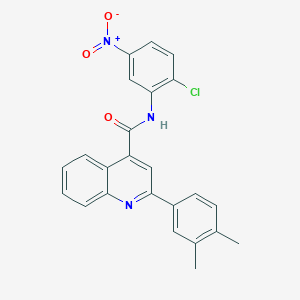![molecular formula C18H19BrN2O5 B11663081 N-[(1Z)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11663081.png)
N-[(1Z)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE: is a complex organic compound characterized by the presence of a bromophenyl group, a furan ring, and a formamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the bromination of phenyl compounds, followed by the introduction of the furan ring through a formylation reaction. The final steps involve the formation of the prop-2-enamide structure through amide bond formation and subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yields. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for research and application.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyl groups.
Reduction: Reduction reactions may target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its analogs are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- (2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE
- (2Z)-3-(4-METHOXYPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE
Uniqueness: The presence of the bromophenyl group in (2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE imparts unique electronic and steric properties, distinguishing it from its analogs. These properties influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and application.
Propriétés
Formule moléculaire |
C18H19BrN2O5 |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
N-[(Z)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H19BrN2O5/c19-14-5-3-13(4-6-14)12-15(18(25)21(7-9-22)8-10-23)20-17(24)16-2-1-11-26-16/h1-6,11-12,22-23H,7-10H2,(H,20,24)/b15-12- |
Clé InChI |
FTYDYDHDAFJYFD-QINSGFPZSA-N |
SMILES isomérique |
C1=COC(=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)N(CCO)CCO |
SMILES canonique |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662998.png)

![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11663017.png)
![N'-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide](/img/structure/B11663021.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11663029.png)

![Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate](/img/structure/B11663035.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11663040.png)
![ethyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11663042.png)
![Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11663046.png)
![3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11663054.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663060.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11663066.png)
